molecular formula C10H14N4O2 B1597905 6-Morpholinonicotinohydrazide CAS No. 388088-71-9

6-Morpholinonicotinohydrazide

Cat. No. B1597905
M. Wt: 222.24 g/mol
InChI Key: POOWVLHXEUFOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Morpholinonicotinohydrazide is an organic compound with the molecular formula C10H14N4O2 . It has been extensively studied for its various properties and applications in the field of science and industry.


Molecular Structure Analysis

The molecular structure of 6-Morpholinonicotinohydrazide consists of 10 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The average mass is 222.244 Da and the mono-isotopic mass is 222.111679 Da .

Scientific Research Applications

Antimicrobial and Antiurease Activities

6-Morpholinonicotinohydrazide derivatives have demonstrated significant antimicrobial and antiurease activities. Research shows the compound's efficacy against microorganisms like M. smegmatis, C. albicans, and S. cerevisiae, particularly in high concentrations. One derivative in particular exhibited potent enzyme inhibition activity with an IC50 value of 2.37 µM (Bektaş et al., 2012).

Gene Expression Knockdown

Morpholino oligos (Morpholinos), which include morpholine derivatives, are used extensively for knocking down gene expression. These have been applied in clinical trials for conditions such as Duchenne muscular dystrophy and as anti-bioterrorism agents against Marburg viral infection. Their cellular uptake is enhanced when conjugated with cell-penetrating peptides (CPPs), making them effective for research in various diseases (Moulton, 2013).

Anticancer Properties

Morpholine derivatives have shown promising results in the field of anticancer research. The review of literature over the past five years has highlighted their utility as anticancer agents, demonstrating their potential in addressing multi-drug resistance in cancer treatment (Arshad et al., 2019).

Anti-Inflammatory Studies

Research into 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide derivatives has indicated their potential for anti-inflammatory applications. These compounds, synthesized from morpholine, have shown promising results in both in vitro and in vivo anti-inflammatory tests (Somashekhar & Kotnal, 2019).

Medicinal Chemistry and Pharmacological Activity

Morpholine is a common feature in many approved and experimental drugs, often employed for its beneficial physicochemical, biological, and metabolic properties. It has been used in developing enzyme inhibitors and drugs with selective affinity for various receptors. In vivo studies have shown its potential to enhance the potency of compounds and improve their pharmacokinetics (Kourounakis et al., 2020).

Safety And Hazards

The safety data sheet for 6-Morpholinonicotinohydrazide advises against any uses other than for research and development . Specific hazards arising from the chemical are not available . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

6-morpholin-4-ylpyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-13-10(15)8-1-2-9(12-7-8)14-3-5-16-6-4-14/h1-2,7H,3-6,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOWVLHXEUFOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380104
Record name 6-morpholinonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Morpholinonicotinohydrazide

CAS RN

388088-71-9
Record name 6-(4-Morpholinyl)-3-pyridinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=388088-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-morpholinonicotinohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Morpholinonicotinohydrazide
Reactant of Route 2
Reactant of Route 2
6-Morpholinonicotinohydrazide
Reactant of Route 3
Reactant of Route 3
6-Morpholinonicotinohydrazide
Reactant of Route 4
Reactant of Route 4
6-Morpholinonicotinohydrazide
Reactant of Route 5
6-Morpholinonicotinohydrazide
Reactant of Route 6
6-Morpholinonicotinohydrazide

Citations

For This Compound
1
Citations
KW Wurm, FM Bartz, L Schulig, A Bodtke… - Archiv der …, 2023 - Wiley Online Library
K V 7 channel openers have proven their therapeutic value in the treatment of pain as well as epilepsy and, moreover, they hold the potential to expand into additional indications with …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.